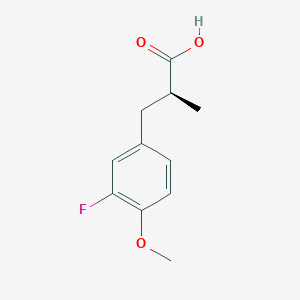![molecular formula C21H18ClF2N3O2 B3018309 2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2,4-difluorophenyl)acetamide CAS No. 1251613-04-3](/img/structure/B3018309.png)
2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2,4-difluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H18ClF2N3O2 and its molecular weight is 417.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
Research shows that certain derivatives of benzo[h][1,6]naphthyridines, which share structural similarities with the compound , have been found to possess antimicrobial properties. For example, a study by Watpade and Toche (2017) demonstrated that these derivatives exhibited significant anti-microbial activity, highlighting the potential use of such compounds in combating microbial infections (Watpade & Toche, 2017).
Catalytic Applications
The compound's structural analogs have been used in the synthesis of various catalysts. Facchetti et al. (2016) reported on the preparation of pincer-functionalized quinoline ruthenium catalysts, indicating potential applications of similar compounds in catalysis and organic synthesis (Facchetti et al., 2016).
Photovoltaic Efficiency and Ligand-Protein Interactions
Compounds with structural similarities to the target compound have shown potential in photovoltaic efficiency modeling and ligand-protein interactions. Mary et al. (2020) explored the photochemical and thermochemical properties of benzothiazolinone acetamide analogs for their potential application in dye-sensitized solar cells and as photosensitizers (Mary et al., 2020).
Antibacterial Agents
Derivatives of naphthyridinyl acetamides, including those structurally related to the compound, have been synthesized and evaluated for their antibacterial properties. Ramalingam et al. (2019) synthesized derivatives that demonstrated significant antibacterial activity, suggesting potential applications in developing new antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).
DNA Binding Compounds
Certain derivatives of naphthyridines, similar to the compound , have been investigated for their DNA binding properties. Okuma et al. (2014) synthesized dibenzo[b,h][1,6]naphthyridines that showed strong fluorescence and changed fluorescence intensities upon intercalating into double-stranded DNA, indicating potential applications in biochemical research and molecular biology (Okuma et al., 2014).
Chemical Reactivity and Synthesis
Studies have also focused on the reactivity and synthesis of related naphthyridine derivatives. Wen et al. (2010) successfully synthesized tetrahydrobenzo[b]imidazo[3,2,1-ij][1,8]naphthyridine derivatives, highlighting the chemical reactivity of these compounds in multiple reaction sequences (Wen, Liu, Li, & Wang, 2010).
特性
IUPAC Name |
2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClF2N3O2/c1-11-15(22)4-3-13-20(11)26-17-6-7-27(9-14(17)21(13)29)10-19(28)25-18-5-2-12(23)8-16(18)24/h2-5,8H,6-7,9-10H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQNDKNHFGLKNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=C(C=C(C=C4)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-methyl-5-oxo-N-[4-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3018226.png)
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B3018228.png)
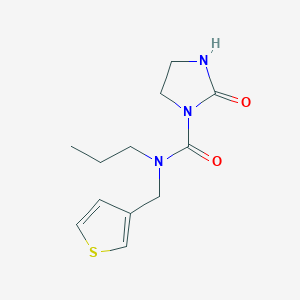

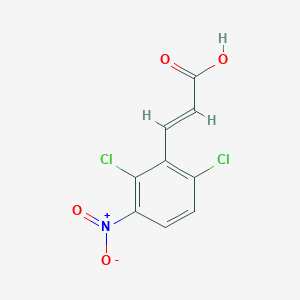
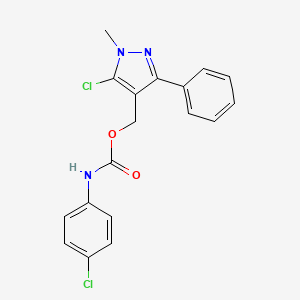
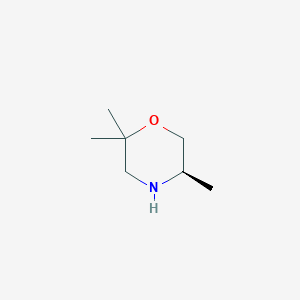
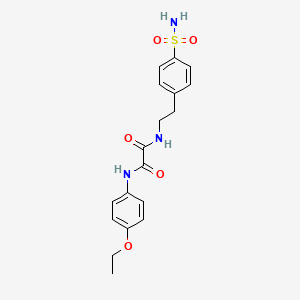
![5-[(Cyclopropylcarbonyl)amino]-3-methylthiophene-2-carboxylic acid](/img/structure/B3018242.png)
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B3018244.png)
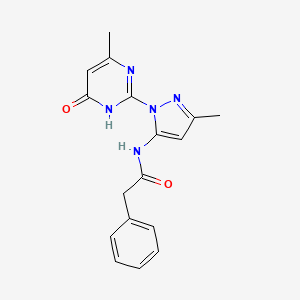
![6-Amino-2-methoxy-5-{[3-(trifluoromethyl)phenyl]sulfonyl}nicotinonitrile](/img/structure/B3018247.png)
